molecular formula C17H15N5O4S B3940750 N~1~-[3-(ACETYLAMINO)PHENYL]-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE

N~1~-[3-(ACETYLAMINO)PHENYL]-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B3940750
M. Wt: 385.4 g/mol
InChI Key: OHSXLILLPWXWSK-UHFFFAOYSA-N
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Description

N~1~-[3-(ACETYLAMINO)PHENYL]-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features both benzimidazole and acetylamino phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(ACETYLAMINO)PHENYL]-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Substitution: The acetylamino group can be substituted under nucleophilic conditions.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives.

    Hydrolysis: Formation of the free amine.

Scientific Research Applications

N~1~-[3-(ACETYLAMINO)PHENYL]-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzimidazole core is known to bind to various biological targets, enhancing the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and its derivatives.

    Acetylamino Phenyl Compounds: Compounds such as N-acetyl-3-aminophenol.

Uniqueness

N~1~-[3-(ACETYLAMINO)PHENYL]-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the combination of the benzimidazole and acetylamino phenyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4S/c1-10(23)18-11-3-2-4-12(7-11)19-16(24)9-27-17-20-14-6-5-13(22(25)26)8-15(14)21-17/h2-8H,9H2,1H3,(H,18,23)(H,19,24)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSXLILLPWXWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[3-(ACETYLAMINO)PHENYL]-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[3-(ACETYLAMINO)PHENYL]-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[3-(ACETYLAMINO)PHENYL]-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[3-(ACETYLAMINO)PHENYL]-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[3-(ACETYLAMINO)PHENYL]-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-[3-(ACETYLAMINO)PHENYL]-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE

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